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Roxatidine Drug Interaction Profile Overview

The table below summarizes the key findings from experimental data on roxatidine's interactions.

Interaction
Category

Experimental Model /
Context

Key Findings
Suggested
Mechanism /
Cause

Cytochrome P450
Inhibition [1]

Mouse hepatic

microsomes; Human
urine metabolite (6β-

hydroxycortisol/17-
OHCS ratio)

Much weaker inhibition of drug-

metabolizing enzymes (12 to
100-fold higher Ki) than

cimetidine; No significant
change in human oxidative

metabolism indicator.

Low affinity for

cytochrome P-450
(reverse type I

binding spectrum).

Pharmacokinetic
Interactions [2]

Clinical studies in

humans

No modification of the

clearance of antipyrine,
propranolol, diazepam,
desmethyldiazepam, or
theophylline.

Lack of inhibition of

hepatic mixed-
function oxidase

enzymes.

Impact of Food &
Antacids [2]

Clinical bioavailability
study

No interference in the
bioavailability of roxatidine

when administered with a meal
or antacids.

Not specified in the
study.
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Interaction
Category

Experimental Model /
Context

Key Findings
Suggested
Mechanism /
Cause

H2-Blocker
Resistance [3]

Clinical trial in patients
with H2-blocker-

resistant ulcers

Effective in healing a proportion
of ulcers (47% gastric, 89%

duodenal) resistant to other H2-
blockers (cimetidine, ranitidine,

famotidine).

Different chemical
structure (six-

membered ring)
compared to other

agents (five-
membered rings).

Estrogenic
Activity [4]

In vitro rat/rabbit uterine
receptor binding; In vivo
uterotrophic assay in
immature rats

Mild receptor binding affinity;
Significantly increased uterine

weight.

Direct interaction
with estrogen

receptors
(experimental

evidence).

Detailed Experimental Protocols

For researchers seeking to replicate or understand the foundational studies, here is a detailed breakdown of

the key experimental methodologies.

Protocol 1: Assessing Cytochrome P450 Inhibition

This protocol is based on a study comparing the inhibitory effects of roxatidine and cimetidine [1].

Objective: To compare the inhibitory potency of roxatidine acetate hydrochloride and cimetidine on
the cytochrome P-450-mediated drug-metabolizing enzyme system.

In Vitro Model: Mouse hepatic microsomes.
Enzyme Activity Assays: Measurement of testosterone 6β-, 7α-, and 16α-hydroxylase, aminopyrine

N-demethylase, and aniline hydroxylase activities.
Test Compounds: Roxatidine acetate hydrochloride (ROX) and Cimetidine (CIM).

Key Measurements:
Inhibition Constant (Ki): Determined for each compound for the different enzyme activities.

Spectral Binding Analysis: Type of difference spectra (e.g., type II for CIM, reverse type I for
ROX) and dissociation constants (Ks) were measured.

Smolecule
Reliability Assessment & Statistical Comparison

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 2 / 5 Tech Support

https://pubmed.ncbi.nlm.nih.gov/9513074/
https://pubmed.ncbi.nlm.nih.gov/20718616/
https://www.smolecule.com/products/s579432?utm_src=pdf-body
https://www.jstage.jst.go.jp/article/bpb1978/10/7/10_7_287/_article
https://www.smolecule.com/products/s579432?utm_src=pdf-body
https://www.smolecule.com/products/s579432?utm_src=pdf-body
https://www.smolecule.com/products/s579432?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


In Vivo Human Model:
Participants: Human subjects.
Dosage: Oral treatment with 800 mg/day of CIM or 150 mg/day of ROX.

Biomarker: The ratio of 6β-hydroxycortisol to 17-hydroxy corticosteroids (6β-OHF/17-OHCS) in
urine was used as a non-invasive indicator of oxidative drug-metabolizing capacity.

Protocol 2: Clinical Interaction Studies

This protocol outlines the methodology used to investigate pharmacokinetic interactions between roxatidine

and other drugs in humans [2].

Objective: To determine if roxatidine acetate affects the pharmacokinetics of co-administered drugs.
Study Design: Clinical trials with roxatidine acetate administration over multiple days.

Specific Interactions Tested:
Antipyrine Metabolism: Roxatidine acetate (75 mg twice daily for 7 days) vs. placebo;

pharmacokinetic profiles of salivary antipyrine were compared.
Propranolol, Diazepam, Desmethyldiazepam, and Theophylline Clearance: Roxatidine
acetate (75 mg daily) was administered, and the clearance of these drugs was measured.

Key Measurements: Area under the plasma concentration-time curve (AUC) and clearance rates.

Mechanism of Cytochrome P450 Interaction

The following diagram illustrates the proposed mechanistic difference in how cimetidine and roxatidine

interact with the cytochrome P450 enzyme system, which explains their differing interaction potential.

Cimetidine Roxatidine

Cytochrome P450 Enzyme

Marked Inhibition of
Testosterone Hydroxylase,

Aminopyrine N-demethylase

Minimal Effect on
Drug-Metabolizing Enzymes

Strong Binding
(Type II Spectrum)

 High Affinity

Weak Binding
(Reverse Type I Spectrum)

 Low Affinity
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Key Implications for Drug Development

Favorable Drug-Drug Interaction Profile: The minimal inhibition of cytochrome P450 enzymes is a

significant advantage, reducing the risk of interactions with drugs like benzodiazepines, beta-
blockers, and theophylline [2] [1]. This is a clear differentiator from cimetidine.

Consideration for H2-Blocker Resistance: Roxatidine's six-membered ring structure offers a
therapeutic alternative for patients with ulcers resistant to first-generation H2-blockers, suggesting its

binding mode or receptor interaction may differ [3].
Important Preclinical Safety Signal: The observed estrogenic activity in animal models is a critical

finding [4]. While the clinical relevance in humans requires further investigation, this potential off-
target effect must be thoroughly evaluated during development, especially for long-term use.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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